Riboflavin, 2',3',4',5'-tetraacetate

Vue d'ensemble

Description

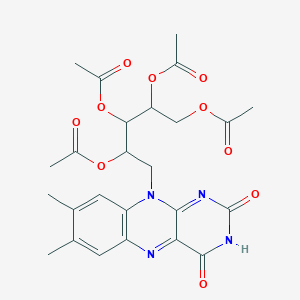

Riboflavin, 2’,3’,4’,5’-tetraacetate, also known as tetra-O-acetylriboflavin, is a derivative of riboflavin (vitamin B2). This compound is characterized by the acetylation of the hydroxyl groups on the riboflavin molecule, resulting in increased stability and solubility. The molecular formula of riboflavin, 2’,3’,4’,5’-tetraacetate is C25H28N4O10, and it has a molecular weight of 544.51 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of riboflavin, 2’,3’,4’,5’-tetraacetate typically involves the acetylation of riboflavin. One common method includes suspending riboflavin in acetic anhydride, followed by the addition of perchloric acid to initiate the reaction. The mixture is then heated to 80°C and stirred for about an hour. The reaction progress is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane. The crude product is then purified through recrystallization from a methanol-water mixture.

Industrial Production Methods: Industrial production of riboflavin, 2’,3’,4’,5’-tetraacetate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: Riboflavin, 2’,3’,4’,5’-tetraacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield riboflavin.

Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Photochemical Reactions: As a derivative of riboflavin, it can participate in photochemical reactions, making it useful as a photosensitizer.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Photochemical Reactions: Light sources emitting specific wavelengths, often in the blue or UV range.

Major Products Formed:

Hydrolysis: Riboflavin.

Oxidation: Various oxidized derivatives of riboflavin.

Photochemical Reactions: Reactive oxygen species and other photoproducts.

Applications De Recherche Scientifique

Chemical Properties and Reactions

Riboflavin, 2',3',4',5'-tetraacetate undergoes several significant chemical reactions:

- Hydrolysis : The acetyl groups can be hydrolyzed under acidic or basic conditions to yield riboflavin.

- Oxidation : The compound can participate in oxidation reactions, particularly when exposed to strong oxidizing agents.

- Photochemical Reactions : As a derivative of riboflavin, it can act as a photosensitizer in various photochemical processes.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Hydrolysis | Hydrochloric acid or sodium hydroxide | Acidic or basic conditions |

| Oxidation | Potassium permanganate or hydrogen peroxide | Varies depending on the agent |

| Photochemical | Light sources emitting specific wavelengths | Blue or UV light |

Scientific Research Applications

This compound has diverse applications in scientific research:

1. Chemistry

- Calibration Standard : It serves as a calibration standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and gas chromatography (GC) due to its stable properties.

2. Biology

- Photodynamic Therapy : The compound is utilized in studies involving photodynamic therapy (PDT), where it acts as a photosensitizer to generate reactive oxygen species (ROS) upon light exposure. This mechanism is particularly useful for targeting cancer cells.

3. Medicine

- Riboflavin Deficiency Treatment : It is investigated for its potential in treating riboflavin deficiency and associated conditions like migraines.

4. Industry

- Water Treatment : Used as a photosensitizer for the treatment of contaminated waters by generating ROS to degrade pollutants.

- Cosmetic Applications : Incorporated into personal care products for its skin conditioning properties.

Case Studies

Several studies highlight the applications of this compound:

- Antimycobacterial Activity : A series of riboflavin derivatives were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis. The lead compound demonstrated significant antitubercular activity with a minimum inhibitory concentration (MIC) ranging from 6.25 to 25 μM .

- Photoredox Catalysis : Research demonstrated that riboflavin could be effectively used as a photoredox catalyst in the synthesis of benzothiazoles from thiobenzanilides under mild conditions using visible light irradiation .

- Photo-Oxidation Studies : In studies involving the photo-oxidation of unsaturated fatty acids, riboflavin tetraacetate was shown to enhance the reaction efficiency by generating singlet oxygen .

Mécanisme D'action

The mechanism of action of riboflavin, 2’,3’,4’,5’-tetraacetate is primarily related to its role as a photosensitizer. Upon exposure to light, it absorbs energy and undergoes a transition to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can cause oxidative damage to cellular components, leading to cell death. This mechanism is particularly useful in photodynamic therapy for cancer treatment.

Comparaison Avec Des Composés Similaires

Riboflavin, 2’,3’,4’,5’-tetraacetate is unique due to its acetylated hydroxyl groups, which enhance its stability and solubility compared to riboflavin. Similar compounds include:

Riboflavin (Vitamin B2): The parent compound, less stable and less soluble than its tetraacetate derivative.

Riboflavin-5’-phosphate: A phosphorylated derivative of riboflavin, used as a coenzyme in various biochemical reactions.

Flavin mononucleotide (FMN): Another phosphorylated form of riboflavin, involved in redox reactions in the body.

The acetylation of riboflavin to form riboflavin, 2’,3’,4’,5’-tetraacetate provides distinct advantages in terms of stability and solubility, making it more suitable for certain applications .

Activité Biologique

Riboflavin, also known as Vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes. The derivative riboflavin, 2',3',4',5'-tetraacetate (RFT) has garnered attention for its unique biological activities, particularly in the fields of photochemistry and antioxidant defense mechanisms. This article explores the biological activity of RFT, supported by research findings, case studies, and data tables.

- Chemical Formula: CHNO

- Molecular Weight: 544.51 g/mol

- CAS Registry Number: 752-13-6

- IUPAC Name: Riboflavin tetraacetate

Biological Functions

RFT serves as a precursor for active enzyme cofactors such as flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are vital for numerous metabolic processes. Riboflavin deficiency can lead to ariboflavinosis, characterized by symptoms like sore throat, redness and swelling of the lining of the mouth and throat, cracks on the outsides of the lips (cheilosis), and inflammation and redness of the tongue (glossitis) .

Antioxidant Activity

RFT exhibits significant antioxidant properties. Studies have demonstrated that riboflavin can enhance the activity of various antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR). For instance:

- In a rat model of acute lung injury induced by lipopolysaccharides (LPS), riboflavin administration reversed declines in GR and GPx activities, highlighting its protective role against oxidative stress .

- Another study indicated that riboflavin treatment improved tissue GSH content in models of renal toxicity .

Photochemical Applications

RFT's ability to act as a photocatalyst has been extensively studied. It facilitates various organic reactions under visible light irradiation. The following table summarizes key findings regarding its photocatalytic activity:

Research indicates that RFT enhances the oxidation of electron-deficient alkylbenzenes and benzyl alcohols when coordinated with metal ions like scandium .

Case Studies

- Acute Lung Injury Model:

- Renal Toxicity Model:

- Keratoconus Study:

Propriétés

Numéro CAS |

752-13-6 |

|---|---|

Formule moléculaire |

C25H28N4O10 |

Poids moléculaire |

544.5 g/mol |

Nom IUPAC |

[(2R,3S,4S)-2,3,4-triacetyloxy-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] acetate |

InChI |

InChI=1S/C25H28N4O10/c1-11-7-17-18(8-12(11)2)29(23-21(26-17)24(34)28-25(35)27-23)9-19(37-14(4)31)22(39-16(6)33)20(38-15(5)32)10-36-13(3)30/h7-8,19-20,22H,9-10H2,1-6H3,(H,28,34,35)/t19-,20+,22-/m0/s1 |

Clé InChI |

VKVDYPHLGLIXAG-VWPQPMDRSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonymes |

2',3',4',5'-tetraacetylriboflavin riboflavin tetraacetate riboflavin-2',3',4',5'-tetraacetate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.